5-Fluoro-2'-O-methyluridine 5-Fluoro-2'-O-methyluridine
Brand Name: Vulcanchem
CAS No.: 70715-98-9
VCID: VC16530238
InChI: InChI=1S/C10H13FN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)
SMILES:
Molecular Formula: C10H13FN2O6
Molecular Weight: 276.22 g/mol

5-Fluoro-2'-O-methyluridine

CAS No.: 70715-98-9

Cat. No.: VC16530238

Molecular Formula: C10H13FN2O6

Molecular Weight: 276.22 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2'-O-methyluridine - 70715-98-9

Specification

CAS No. 70715-98-9
Molecular Formula C10H13FN2O6
Molecular Weight 276.22 g/mol
IUPAC Name 5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C10H13FN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)
Standard InChI Key LOAIYNPYHNWHGS-UHFFFAOYSA-N
Canonical SMILES COC1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 5-fluoro-2'-O-methyluridine is C₁₀H₁₃FN₂O₆, with a molecular weight of 276.218 g/mol . The compound’s structure consists of a pyrimidine ring substituted with fluorine at the 5th position and a methoxy group at the 2'-position of the ribose moiety (Figure 1). This modification confers increased lipophilicity compared to unmodified uridine, potentially enhancing membrane permeability and resistance to enzymatic degradation .

Table 1: Key Physicochemical Properties of 5-Fluoro-2'-O-methyluridine

PropertyValue
CAS Number61671-80-5
Molecular FormulaC₁₀H₁₃FN₂O₆
Molecular Weight276.218 g/mol
Exact Mass276.076 Da
Polar Surface Area114.04 Ų
Synonyms2'-O-methyl-5-fluorouridine

The fluorine atom at the 5th position introduces electronic effects that alter the base-pairing properties of the nucleoside, while the 2'-O-methyl group stabilizes the ribose ring against hydrolysis . These structural features are critical for its biological activity and metabolic stability.

Synthesis and Derivative Formation

Original Synthesis by Ross et al. (1994)

The first reported synthesis of 5-fluoro-2'-O-methyluridine was described by Ross, Springer, Vasquez, Andrews, Cook, and Acevedo in the Journal of Heterocyclic Chemistry (1994) . The procedure involves:

  • Protection of Uridine: The 2'-hydroxyl group of uridine is selectively methylated using methyl iodide in the presence of a base.

  • Fluorination: The 5th position of the uracil ring is fluorinated using a fluorinating agent such as fluorine gas or Selectfluor®.

  • Deprotection: Removal of protecting groups yields the final product.

This method achieved a purity of ~98%, as confirmed by high-performance liquid chromatography (HPLC) .

Acetylated Derivatives

A key derivative, 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine (CAS 869355-34-0), has been synthesized to enhance bioavailability. The molecular formula of this derivative is C₁₄H₁₇FN₂O₈, with a molecular weight of 360.29 g/mol . Acetylation of the 3' and 5' hydroxyl groups increases lipophilicity, facilitating cellular uptake. The synthetic pathway involves:

  • Acetylation: Treatment of 5-fluoro-2'-O-methyluridine with acetic anhydride in the presence of a catalyst.

  • Purification: Column chromatography to isolate the diacetylated product .

Table 2: Comparative Properties of 5-Fluoro-2'-O-methyluridine and Its Acetylated Derivative

Property5-Fluoro-2'-O-methyluridine3',5'-Di-O-acetyl Derivative
Molecular FormulaC₁₀H₁₃FN₂O₆C₁₄H₁₇FN₂O₈
Molecular Weight276.218 g/mol360.29 g/mol
LogP (Predicted)-0.50.3
SolubilityModerate in waterLow in water

Pharmacological Mechanisms and Applications

Thymidylate Synthase Inhibition

5-Fluoro-2'-O-methyluridine shares mechanistic similarities with 5-fluorouracil (5-FU), a clinically used antimetabolite. Upon intracellular phosphorylation, its metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) inhibits thymidylate synthase (TS), an enzyme critical for DNA synthesis . TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), and its inhibition depletes thymidine pools, leading to DNA damage and apoptosis .

Metabolic Stability

The 2'-O-methyl group in 5-fluoro-2'-O-methyluridine confers resistance to enzymatic degradation by uridine phosphorylase and nucleoside deaminases, which typically inactivate natural nucleosides . This stability prolongs its half-life in vivo, making it a promising candidate for prolonged therapeutic regimens.

Challenges and Future Directions

Toxicity Profile

Like 5-FU, 5-fluoro-2'-O-methyluridine may cause toxicity due to the generation of reactive metabolites such as 5-fluorouridine triphosphate (FUTP), which incorporates into RNA, and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which disrupts DNA repair . Strategies to mitigate toxicity include:

  • Prodrug Design: Masking polar groups to improve targeted delivery.

  • Combination Therapy: Co-administration with dihydropyrimidine dehydrogenase (DPD) inhibitors to reduce catabolism .

Clinical Translation

While preclinical data are promising, clinical trials are needed to validate the efficacy and safety of 5-fluoro-2'-O-methyluridine. Key considerations include:

  • Bioavailability Optimization: Formulation development to enhance oral absorption.

  • Resistance Mechanisms: Monitoring for mutations in TS or viral polymerases that confer drug resistance.

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